Tert-butyl 2-(3-bromophenyl)piperazine-1-carboxylate
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Overview
Description
Tert-butyl 2-(3-bromophenyl)piperazine-1-carboxylate is a chemical compound with the CAS Number: 886767-65-3 . It has a molecular weight of 341.25 . The compound is typically stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI Code for Tert-butyl 2-(3-bromophenyl)piperazine-1-carboxylate is 1S/C15H21BrN2O2/c1-15(2,3)20-14(19)18-8-7-17-10-13(18)11-5-4-6-12(16)9-11/h4-6,9,13,17H,7-8,10H2,1-3H3 . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
Tert-butyl 2-(3-bromophenyl)piperazine-1-carboxylate is a liquid at room temperature . It has a molecular weight of 341.25 . The compound should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .Scientific Research Applications
Piperazine Derivatives in Therapeutic Use
Piperazine compounds are recognized for their broad therapeutic applications, including antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio protectors, anti-inflammatory, and imaging agents. The versatility of piperazine-based molecules is attributed to the ease of modifying their substitution pattern, which markedly influences their medicinal properties. These modifications have led to discoveries in CNS agents, anticancer, cardio-protective agents, antiviral, anti-tuberculosis, anti-inflammatory, antidiabetic, and antihistamine profiles, along with agents for pain relief and imaging applications. The interest in piperazine-based molecules reflects their broad potential and underscores the importance of further therapeutic investigations on this motif (Rathi, Syed, Shin, & Patel, 2016).
Piperazine and Morpholine: Synthetic and Pharmaceutical Applications
Piperazine and morpholine rings exhibit a wide spectrum of pharmaceutical applications, inspiring the development of novel synthetic methods for their derivatives. These compounds demonstrate potent pharmacophoric activities, underscoring the current trends in their synthesis and revealing their significance in medicinal chemistry (Mohammed, Begum, Zabiulla, & Khanum, 2015).
Role of Common Pharmacophoric Groups
The inclusion of arylalkyl substituents in piperazine compounds enhances the potency and selectivity of their binding affinity at D2-like receptors, showcasing the crucial role of pharmacophoric groups in developing antipsychotic agents (Sikazwe et al., 2009).
Synthetic Routes and Applications
Exploration of synthetic routes, such as those for vandetanib, highlights the industrial application of piperazine derivatives in producing compounds with higher yields and commercial value. This demonstrates the flexibility of piperazine as a building block in drug discovery and synthesis (Mi, 2015).
Applications in N-heterocycle Synthesis
Tert-butanesulfinamide, a chiral sulfinamide, has been extensively used for the asymmetric synthesis of N-heterocycles, including piperidines, pyrrolidines, and azetidines, through sulfinimines. This methodology affords access to diverse structures that are critical in natural products and therapeutic compounds (Philip et al., 2020).
Safety And Hazards
properties
IUPAC Name |
tert-butyl 2-(3-bromophenyl)piperazine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BrN2O2/c1-15(2,3)20-14(19)18-8-7-17-10-13(18)11-5-4-6-12(16)9-11/h4-6,9,13,17H,7-8,10H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQZSCLDFLZZVQI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNCC1C2=CC(=CC=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BrN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40661730 |
Source
|
Record name | tert-Butyl 2-(3-bromophenyl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40661730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-(3-bromophenyl)piperazine-1-carboxylate | |
CAS RN |
886767-65-3 |
Source
|
Record name | tert-Butyl 2-(3-bromophenyl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40661730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl 2-(3-bromophenyl)piperazine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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